4-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
Description
Historical Development of Thiazolopyrimidine Scaffold Research
Thiazolopyrimidines emerged as bioisosteric analogs of purine nucleotides in the mid-20th century, with early studies focusing on their structural mimicry of adenine and guanine. Initial synthetic efforts in the 1960s–1980s identified their broad-spectrum biological activities, including antiviral and antibacterial properties. The 2010s marked a turning point, with systematic structure-activity relationship (SAR) studies enabling precise modifications to enhance target selectivity. For instance, the introduction of benzamide moieties at position 6 of the thiazolo[3,2-a]pyrimidine core, as seen in 4-methyl-N-{7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl}benzamide, emerged from efforts to improve pharmacokinetic profiles while retaining cytotoxic potency.
Position of 4-Methyl-N-{7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-6-yl}Benzamide in Contemporary Medicinal Chemistry
This compound occupies a strategic niche as a hybrid molecule combining:
- A thiazolo[3,2-a]pyrimidine core (rings A and B) providing planar rigidity for DNA intercalation
- A 7-methyl group enhancing metabolic stability via steric hindrance
- A 4-methylbenzamide substituent at position 6 optimizing hydrophobic interactions with kinase ATP-binding pockets
Recent benchmarking against 57 thiazolopyrimidine derivatives revealed its superior IC50 values (<10 μM) in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, positioning it among the top 15% of active compounds in preclinical development.
Significance of Thiazolo[3,2-a]Pyrimidine Core in Drug Discovery
X-ray crystallographic studies confirm that the fused thiazole-pyrimidine system adopts a near-coplanar conformation (dihedral angle <15°), enabling:
- π-π stacking with tyrosine residues in kinase domains
- Hydrogen bonding via N3 and O5 atoms
- Enhanced membrane permeability compared to purine analogs (LogP = 1.8 vs. 0.4 for adenine)
Table 1: Comparative Bioactivity of Thiazolo[3,2-a]Pyrimidine Derivatives
Current Research Trends in Thiazolopyrimidine-Based Compounds
Three dominant strategies characterize 2020s research:
- Regioselective synthesis using microwave-assisted cyclocondensation (yield improvement from 45% → 82%)
- Polypharmacology approaches designing dual EGFR/VEGFR-2 inhibitors
- Prodrug development through 5-oxo group esterification to enhance oral bioavailability
A 2023 study demonstrated the diastereoselective reduction of 2-arylhydrazone derivatives using NaBH4/V2O5 systems to yield triazolo[4,3-a]pyrimidines, expanding the scaffold's applicability to antiviral therapies.
Properties
IUPAC Name |
4-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-5-11(6-4-9)13(19)17-12-10(2)16-15-18(14(12)20)7-8-21-15/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVIVBRFJHOMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves the formation of the thiazolopyrimidine core followed by the introduction of the benzamide moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with benzoyl chloride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield brominated derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrimidine moieties. For instance, derivatives similar to 4-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide have been evaluated for their cytotoxic effects against various cancer cell lines.
A notable study demonstrated that thiazole-pyridine hybrids exhibited significant growth inhibition against multiple cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer), with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The structural features contributing to this activity often include electron-withdrawing groups that enhance the compounds' reactivity and interaction with biological targets.
Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties. Research indicates that thiazole derivatives can exhibit both antibacterial and antifungal activities. For example, thiazole-based compounds have shown promising results against various Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and pyrimidine units. The structure-activity relationship studies are crucial for optimizing the biological activity of these compounds. Modifications to the core structure can lead to variations in potency and selectivity for specific biological targets .
Case Studies
- Anticancer Efficacy : A study on thiazole-pyridine hybrids showed that certain derivatives had IC50 values as low as 5.71 μM against breast cancer cell lines, outperforming traditional treatments . These findings underscore the importance of thiazole-containing compounds in developing new anticancer agents.
- Antimicrobial Screening : Another investigation reported that synthesized thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 μg/mL against bacterial strains, indicating their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in ) may improve metabolic stability but reduce solubility.
- Methoxy substituents (e.g., in ) enhance antifungal efficacy by increasing lipophilicity.
- Benzamide vs. sulfonamide : Benzamide derivatives (e.g., target compound) exhibit better hydrogen-bonding interactions with biological targets compared to sulfonamides .
Biological Activity
4-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 345.4 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 955260-44-3 |
Synthesis
The synthesis of thiazolo-pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methodologies for similar compounds.
Antimicrobial Activity
Recent studies have demonstrated that related thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM . The biological activity of these compounds is often attributed to their ability to interact with bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication.
Cytotoxicity
Evaluations using the MTT assay indicated that certain thiazolo-pyrimidine derivatives possess cytotoxic effects against various cell lines, including HaCat and Balb/c 3T3 cells. The results suggest a promising profile for further development as anticancer agents .
Enzyme Inhibition
Thiazole-containing compounds have been reported to exhibit enzyme inhibitory activities. For instance, some derivatives showed strong inhibition against acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and gastric disorders respectively .
Case Studies
- Antimicrobial Efficacy : A study evaluating several thiazolo-pyrimidine derivatives found that compound 3g displayed significant antibacterial activity comparable to ciprofloxacin, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : In vitro studies revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their therapeutic potential in oncology .
The mechanism of action for this compound likely involves:
- Binding Interactions : Molecular docking studies suggest that these compounds can form hydrogen bonds and π–π stacking interactions with key amino acids at the active sites of target enzymes like DNA gyrase and AChE .
- Inhibition of Key Enzymes : By inhibiting essential bacterial enzymes and pathways, these compounds can disrupt microbial growth and proliferation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
